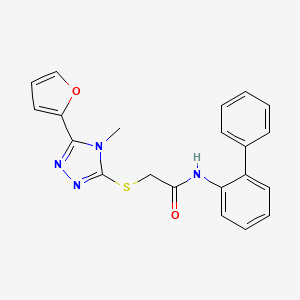![molecular formula C21H24N4O3S3 B12131217 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12131217.png)
3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex heterocyclic molecule with a unique structure. Let’s break it down:
Chemical Formula: CHNOS
IUPAC Name: (5Z)-3-(3-methoxypropyl)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Analyse Des Réactions Chimiques
The compound may undergo several reactions, including:
- Major Products : These would vary based on reaction conditions, but the compound’s core structure would remain intact.
Oxidation: Oxidative processes could modify functional groups.
Reduction: Reduction reactions might reduce double bonds or carbonyl groups.
Substitution: Substitution reactions could replace specific atoms or groups.
Common Reagents and Conditions: These would depend on the specific reaction. For example
Applications De Recherche Scientifique
Researchers have explored this compound’s potential in various fields:
- Medicine : Investigating its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer effects.
- Chemistry : Studying its reactivity and potential as a building block for other compounds.
- Biology : Assessing its impact on cellular processes or biological pathways.
Mécanisme D'action
The compound’s mechanism likely involves interactions with specific molecular targets. For instance:
- Enzymes : It might inhibit or activate enzymes.
- Cell Signaling Pathways : Modulating cellular responses.
Comparaison Avec Des Composés Similaires
While I don’t have a direct list of similar compounds, researchers would compare this compound to related structures. Its uniqueness lies in the combination of the thiazolidinone, pyrazole, and pyrimidine moieties.
Remember that this compound is part of a collection of rare and unique chemicals, and further research is needed to fully understand its properties and applications
Propriétés
Formule moléculaire |
C21H24N4O3S3 |
|---|---|
Poids moléculaire |
476.6 g/mol |
Nom IUPAC |
(5Z)-3-(3-methoxypropyl)-5-[(9-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H24N4O3S3/c1-14-5-3-6-24-17(14)22-18(23-8-11-30-12-9-23)15(19(24)26)13-16-20(27)25(21(29)31-16)7-4-10-28-2/h3,5-6,13H,4,7-12H2,1-2H3/b16-13- |
Clé InChI |
UHNYFHIRQWLYLT-SSZFMOIBSA-N |
SMILES isomérique |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCOC)N4CCSCC4 |
SMILES canonique |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCOC)N4CCSCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12131136.png)
![N-(2-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12131142.png)

![N,N-diethyl-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12131149.png)


![N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12131161.png)
![N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide](/img/structure/B12131173.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide](/img/structure/B12131176.png)


![(2Z)-3-acetyl-2-[(4-bromophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate](/img/structure/B12131195.png)
![6-(3-methoxy-4-propoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12131199.png)

